molecular formula C12H13NO5 B5652841 benzeneacetic acid, 4-[(3-carboxy-1-oxopropyl)amino]- CAS No. 351158-37-7

benzeneacetic acid, 4-[(3-carboxy-1-oxopropyl)amino]-

Cat. No.: B5652841
CAS No.: 351158-37-7
M. Wt: 251.23 g/mol
InChI Key: UYICIPVOLGLJNB-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4-[(3-carboxy-1-oxopropyl)amino]- is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a benzene ring attached to an acetic acid moiety, with an additional carboxy-1-oxopropyl group linked through an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzeneacetic acid, 4-[(3-carboxy-1-oxopropyl)amino]- can be achieved through several synthetic routes. One common method involves the amidation of benzeneacetic acid with 3-carboxy-1-oxopropylamine under acidic or basic conditions. The reaction typically requires a catalyst, such as a carbodiimide, to facilitate the formation of the amide bond.

Another approach involves the use of protecting groups to selectively functionalize the benzeneacetic acid before introducing the 3-carboxy-1-oxopropyl group. This method allows for greater control over the reaction conditions and can improve the overall yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of benzeneacetic acid, 4-[(3-carboxy-1-oxopropyl)amino]- may involve large-scale amidation reactions using continuous flow reactors. These reactors provide better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 4-[(3-carboxy-1-oxopropyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols or amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

Benzeneacetic acid, 4-[(3-carboxy-1-oxopropyl)amino]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or as a component in drug delivery systems.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzeneacetic acid, 4-[(3-carboxy-1-oxopropyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors or other proteins, modulating their activity and influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Similar in structure but lacks the additional carboxy-1-oxopropyl group.

    Benzeneacetic acid: The parent compound without any additional functional groups.

    4-Aminobenzeneacetic acid: Contains an amino group instead of the carboxy-1-oxopropyl group.

Uniqueness

Benzeneacetic acid, 4-[(3-carboxy-1-oxopropyl)amino]- is unique due to the presence of both the benzeneacetic acid moiety and the 3-carboxy-1-oxopropyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Benzeneacetic acid, 4-[(3-carboxy-1-oxopropyl)amino]- is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of benzeneacetic acid, 4-[(3-carboxy-1-oxopropyl)amino]- can be represented as follows:

  • Molecular Formula : C₁₁H₁₃N₁O₄
  • Molecular Weight : 235.23 g/mol

This compound contains a benzene ring substituted with an acetic acid group and an amino acid derivative, which suggests potential interactions with various biological targets.

Mechanisms of Biological Activity

Research indicates that benzeneacetic acid derivatives can exhibit diverse biological activities, primarily through the following mechanisms:

  • Anti-inflammatory Effects : Compounds similar to benzeneacetic acid have been shown to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of autoimmune diseases. For example, selective blockade of IL–15Rα has been linked to reduced IL–15 activity, suggesting a potential pathway for therapeutic intervention in inflammatory conditions .
  • Anticancer Properties : Some derivatives have demonstrated antiproliferative effects against cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the benzeneacetic framework can enhance anticancer activity by targeting specific signaling pathways involved in cell proliferation .
  • Neuropeptide Inhibition : Similar compounds have been identified as inhibitors of neutral endopeptidase (NEP), an enzyme that degrades neuropeptides such as atrial natriuretic peptide (ANP). This inhibition can prolong the action of these peptides, offering therapeutic benefits in cardiovascular diseases .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of benzeneacetic acid derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against prostate cancer cells (PC3), with IC50 values in the low micromolar range. The study highlighted the role of structural modifications in enhancing potency and selectivity .

Case Study 2: Anti-inflammatory Potential

In another investigation, a derivative of benzeneacetic acid was tested for its ability to reduce inflammation in a murine model of arthritis. The compound significantly decreased levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityIC50 (µM)Mechanism
Benzeneacetic Acid Derivative AAnticancer5.0Apoptosis induction
Benzeneacetic Acid Derivative BAnti-inflammatory10.0Cytokine inhibition
Benzeneacetic Acid Derivative CNEP Inhibition20.0Peptide degradation inhibition

Properties

IUPAC Name

4-[4-(carboxymethyl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-10(5-6-11(15)16)13-9-3-1-8(2-4-9)7-12(17)18/h1-4H,5-7H2,(H,13,14)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYICIPVOLGLJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50976807
Record name 4-[4-(Carboxymethyl)anilino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351158-37-7, 6132-27-0
Record name 4-[(3-Carboxy-1-oxopropyl)amino]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351158-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Carboxymethyl)anilino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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